molecular formula C18H14N2O6 B11688878 ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11688878
M. Wt: 354.3 g/mol
InChI Key: FLVACXWREHOXCD-UHFFFAOYSA-N
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Description

ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoate ester, and a diazinane trione moiety

Preparation Methods

The synthesis of ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, starting with the preparation of the furan and benzoate precursors. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzoate Ester: This involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Coupling Reaction: The furan and benzoate intermediates are then coupled with the diazinane trione moiety using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:

    Ethyl 2-[5-[(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate: This compound has a similar structure but with a benzyl group instead of an ethyl group.

    1- [2- [2- [ (1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indol-3-yl]ethyl]-1,3-dimethylthiourea: This compound contains an indole moiety instead of a furan ring.

The uniqueness of ETHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 4-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C18H14N2O6/c1-2-25-17(23)11-5-3-10(4-6-11)14-8-7-12(26-14)9-13-15(21)19-18(24)20-16(13)22/h3-9H,2H2,1H3,(H2,19,20,21,22,24)

InChI Key

FLVACXWREHOXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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